

comparative study of Limonin's bitterness with other compounds

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Compound of Interest

Compound Name: *limontar*

Cat. No.: *B1178042*

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A Comparative Analysis of Limonin's Bitterness Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bitterness of limonin with other well-known bitter compounds: naringin, caffeine, and quinine. The information is compiled from peer-reviewed scientific literature and presented to assist researchers in understanding the sensory properties of these molecules. This guide delves into quantitative bitterness data, detailed experimental methodologies for bitterness assessment, and the underlying physiological pathways of bitter taste perception.

Quantitative Comparison of Bitterness

The bitterness of a compound is primarily characterized by its detection threshold, the lowest concentration at which it can be perceived, and its supra-threshold intensity. The following table summarizes the available quantitative data for limonin and the selected comparative compounds. It is important to note that bitterness perception can be influenced by the matrix (e.g., water, juice, saliva) and individual sensitivity.

Compound	Chemical Class	Detection Threshold in Water (ppm)	Notes on Bitterness Intensity
Limonin	Limonoid	0.5 - 6.0[1]	Described as a lingering, 'dirty' or 'earthy' bitter taste.[1] Juices with 8-12 ppm are considered objectionably bitter.[1]
Naringin	Flavanone Glycoside	~20[2][3][4]	Possesses a bitterness equivalent to approximately 20% of quinine hydrochloride.[5]
Caffeine	Alkaloid	~230 (1.2 mM)[6][7]	A well-known bitter compound, often used as a standard in sensory studies.
Quinine	Alkaloid	~2.7 (0.0083 mM)[6]	A commonly used bitter reference standard in sensory science.

The Physiology of Bitter Taste Perception

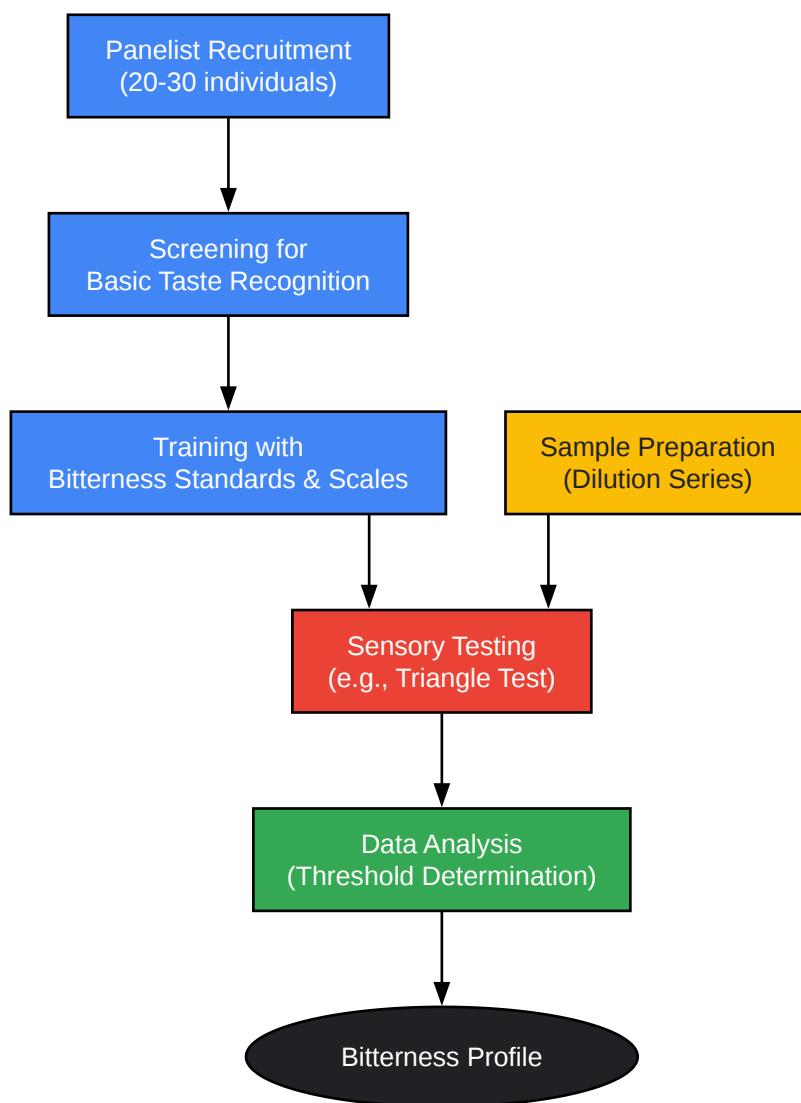
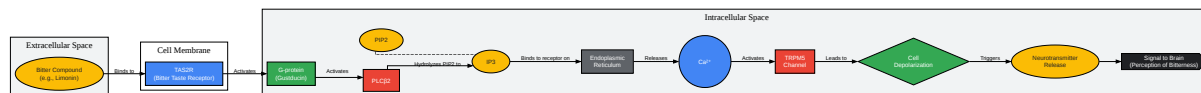
The sensation of bitterness is initiated by the interaction of bitter compounds with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells within taste buds. These receptors are known as Taste 2 Receptors (TAS2Rs). Humans have 25 different types of functional TAS2Rs, each capable of recognizing a range of bitter compounds.

The binding of a bitter molecule to a TAS2R triggers a conformational change in the receptor, activating an intracellular G-protein called gustducin. The activated gustducin, in turn, stimulates the enzyme phospholipase C- β 2 (PLC β 2). PLC β 2 then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration activates the TRPM5 ion channel, causing a depolarization of the taste receptor cell. This depolarization ultimately leads to the release of neurotransmitters, which send a signal to the brain that is interpreted as a bitter taste.

Limonin has been shown to activate the human bitter taste receptor hTAS2R38.^[8] This indicates a specific molecular target for the bitterness of limonin, contributing to our understanding of its sensory properties.



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